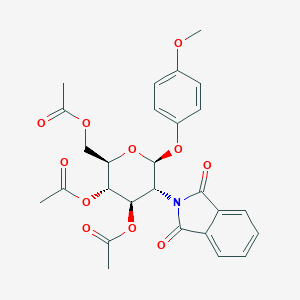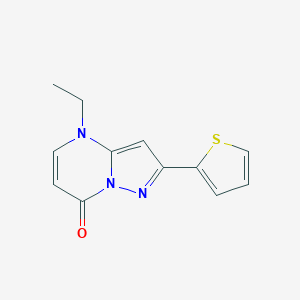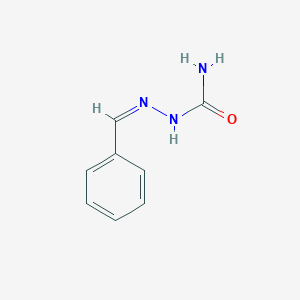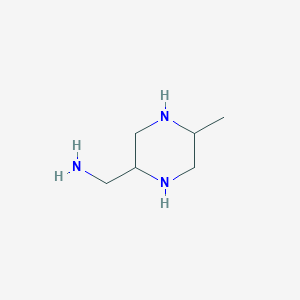
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (MPTAPG) is a novel glucoside derivative which has been widely studied for its potential applications in various scientific fields. This compound has been found to possess a range of interesting properties, such as high solubility in water, good stability, and a low toxicity profile. It has been used in a variety of research applications, such as drug delivery, cell culture, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
This compound has been extensively used in the synthesis of complex saccharides and glycosides, contributing significantly to the study of polysaccharides and glycoproteins. Research includes the synthesis of hyaluronic acid-related saccharides, which are crucial components of the extracellular matrix, suggesting its importance in biomedical research related to tissue engineering and regenerative medicine (Slaghek et al., 1994). The same group extended their studies to include di- and tetra-saccharides featuring glucuronic acid at the reducing end, emphasizing the compound's role in mimicking natural polysaccharide structures (Slaghek et al., 1994).
Contributions to Glycoscience
Further investigations into this compound's utility have led to advancements in glycoscience, including the development of a convenient synthetic route to the disaccharide repeating unit of peptidoglycan, highlighting its potential in developing antibiotics and understanding bacterial cell wall biosynthesis (Kantoci et al., 1987). Another study focused on its application in preparing N,N-diacetylchitobiose derivatives, which are valuable for studying chitin and chitosan oligomers, important in agriculture, medicine, and biotechnology (Kloosterman et al., 1986).
Electrochemical Glycosylation and Structural Analyses
The compound's reactivity in electrochemical glycosylation reactions was explored, suggesting its role in synthetic chemistry for creating glycosidic bonds under green chemistry conditions (Balavoine et al., 1995). Additionally, crystal structure analysis of derivatives has provided insights into the spatial arrangement of saccharide molecules, aiding in the understanding of molecular interactions and reactivity (Peikow et al., 2006).
Advancements in Glycosylation Techniques
Innovations in glycosylation techniques using this compound have led to the synthesis of complex oligosaccharides, demonstrating its versatility and importance in constructing glycoconjugates for biological research (Robina et al., 1996). These advancements underline the compound's utility in synthesizing structures mimicking natural glycosides, crucial for studying cell-surface interactions, immune responses, and carbohydrate-based vaccines.
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound has potent anti-inflammatory, anti-cancer, and anti-microbial capabilities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Given its anti-inflammatory, anti-cancer, and anti-microbial effects , it is likely that the compound affects multiple pathways related to these processes. The downstream effects of these pathway alterations would depend on the specific pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse, given its anti-inflammatory, anti-cancer, and anti-microbial effects . These effects could include changes in gene expression, protein activity, and cellular signaling, among others.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBIYKEHIGHE-XMPCBSOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458947 |
Source


|
| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138906-41-9 |
Source


|
| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)








![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)


